![molecular formula C22H29FN3O10P B605176 Adafosbuvir CAS No. 1613589-09-5](/img/structure/B605176.png)
Adafosbuvir
Übersicht
Beschreibung
Adafosbuvir, also known as AL-335, is a pro-drug of a uridine-based nucleotide analog polymerase (NS5B) inhibitor . It has potent antiviral activity against Hepatitis C Virus (HCV) and is currently under investigation in clinical trials .
Molecular Structure Analysis
Adafosbuvir has a molecular formula of C22H29FN3O10P . Its average mass is 545.457 Da and its monoisotopic mass is 545.157471 Da . It has 6 defined stereocentres .Physical And Chemical Properties Analysis
Adafosbuvir has a molecular weight of 545.457 . The elemental analysis shows that it contains Carbon (48.44%), Hydrogen (5.36%), Fluorine (3.48%), Nitrogen (7.70%), Oxygen (29.33%), and Phosphorus (5.68%) .Wissenschaftliche Forschungsanwendungen
A Phase IIa study investigated the efficacy, safety, and pharmacokinetics of a combination of three direct-acting antiviral (DAA) agents - adafosbuvir (also known as AL-335), odalasvir, and simeprevir - in Japanese patients with genotype 1 or 2 chronic HCV infection, with or without compensated cirrhosis. The treatment with JNJ-4178 was well-tolerated and resulted in 100% of patients achieving sustained virologic response 12 weeks after the end of treatment (SVR12) (Takehara et al., 2020).
Sofosbuvir, a related antiviral drug, has shown high efficacy in various patient groups with HCV, including those with different genotypes and those co-infected with HCV and HIV. Its combination with ribavirin was also effective in preventing recurrent HCV infection in patients undergoing liver transplantation (Keating, 2014). This is relevant as sofosbuvir shares a similar mechanism of action with adafosbuvir.
Research has also explored sofosbuvir's potential beyond HCV treatment, such as its potential role in the treatment of COVID-19. Clinical trials have assessed the effectiveness of sofosbuvir in combination with daclatasvir in treating patients with moderate or severe COVID-19 (Sadeghi et al., 2020). This indicates the versatility of drugs in this class, which could extend to adafosbuvir.
The development and approval of adafosbuvir as part of a DAA regimen represent significant advancements in HCV treatment, offering effective and well-tolerated options for patients with chronic HCV infection of various genotypes (Kumar & Jacobson, 2014).
Wirkmechanismus
Zukünftige Richtungen
Adafosbuvir is currently under investigation in clinical trials . The results of these trials will determine its efficacy and safety profile, which will in turn influence its potential for approval and use in the treatment of HCV. The future of Adafosbuvir will depend on the outcomes of these trials and the ongoing research into its properties and effects .
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJYGVDQZBBONK-SEUXLIJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adafosbuvir | |
CAS RN |
1613589-09-5 | |
Record name | Adafosbuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613589095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adafosbuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ADAFOSBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S83770Y75R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.